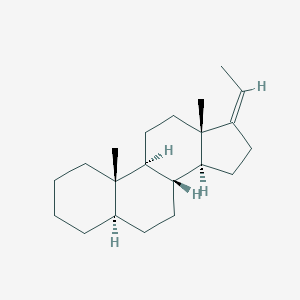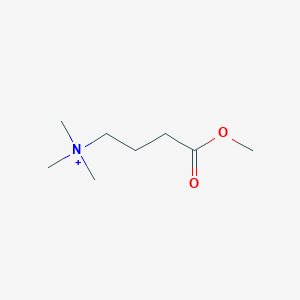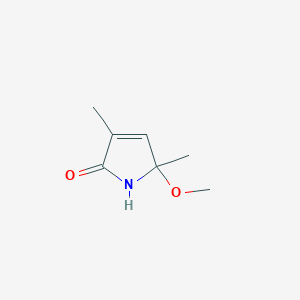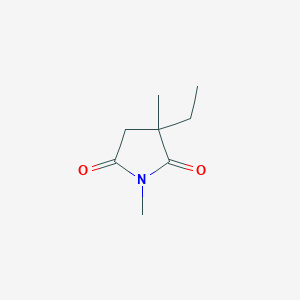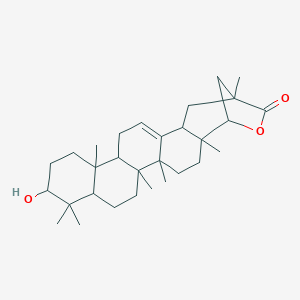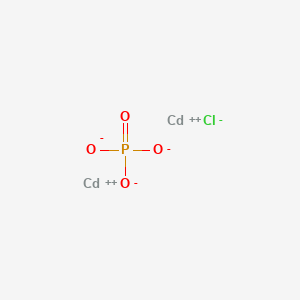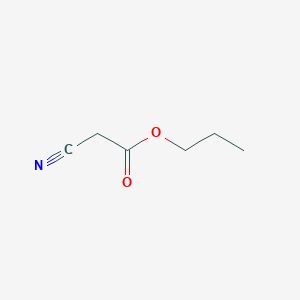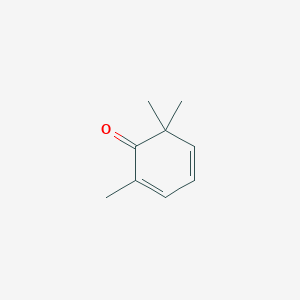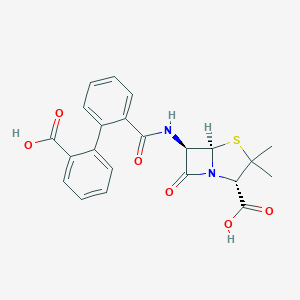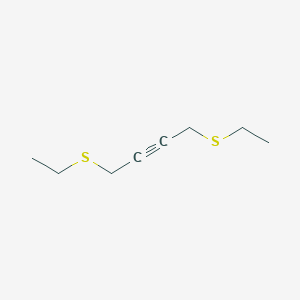
2-Butyne, 1,4-bis(ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyne, 1,4-bis(ethylthio)- is a chemical compound that is also known as BETS. It is a sulfur-containing molecule that has been widely used in scientific research. BETS has a variety of applications, including as a solvent, a reagent, and a reactant in organic synthesis.
科学的研究の応用
BETS has been used in a variety of scientific research applications. One of its main uses is as a solvent for the dissolution of metal complexes. BETS has also been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic sulfides. Additionally, BETS has been used as a reactant in the preparation of various compounds, such as thioethers and sulfones.
作用機序
The mechanism of action of BETS is not fully understood. However, it is believed that the sulfur atoms in BETS play a crucial role in its reactivity. The sulfur atoms are able to form strong bonds with metals, which makes BETS an effective solvent for metal complexes.
生化学的および生理学的効果
BETS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels and is not considered to be a significant health hazard.
実験室実験の利点と制限
One advantage of using BETS in lab experiments is its ability to dissolve metal complexes. This makes it a useful solvent for the preparation of metal-containing compounds. Additionally, BETS is relatively easy to synthesize and is readily available.
One limitation of using BETS is its instability under certain conditions. For example, BETS can undergo oxidation in the presence of air or moisture, which can lead to the formation of unwanted byproducts.
将来の方向性
There are several future directions for the use of BETS in scientific research. One potential application is in the development of new metal-containing compounds for use in catalysis. Additionally, BETS could be used as a solvent for the preparation of new materials, such as metal-organic frameworks. Further studies could also be conducted to better understand the mechanism of action of BETS and its potential applications in various fields of chemistry.
合成法
The synthesis of BETS can be achieved through the reaction of 1,4-diiodobutane with sodium ethylthiolate. This reaction is carried out in the presence of a catalyst, such as copper(I) iodide. The resulting product is then purified through a series of techniques, such as distillation and recrystallization.
特性
CAS番号 |
13597-11-0 |
|---|---|
製品名 |
2-Butyne, 1,4-bis(ethylthio)- |
分子式 |
C8H14S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
1,4-bis(ethylsulfanyl)but-2-yne |
InChI |
InChI=1S/C8H14S2/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |
InChIキー |
QHJHZAAOWXGVRD-UHFFFAOYSA-N |
SMILES |
CCSCC#CCSCC |
正規SMILES |
CCSCC#CCSCC |
その他のCAS番号 |
13597-11-0 |
同義語 |
1,4-bis(ethylsulfanyl)but-2-yne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



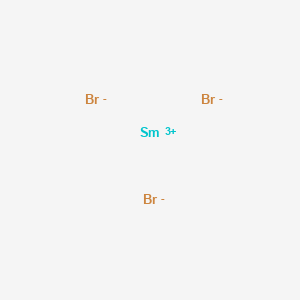

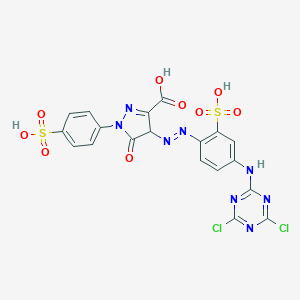
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
